(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
Description
The compound (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid features a thiazolidinone core substituted with a 2-allyloxybenzylidene group at the 5-position and a pentanedioic acid moiety at the 3-position. Its molecular formula is C₁₉H₁₇NO₅S₂, with a molecular weight of 403.47 g/mol (calculated from structural analogs in ). The Z-configuration of the benzylidene double bond is critical for maintaining bioactivity, as stereochemistry often influences receptor binding . The allyloxy group enhances lipophilicity, while the pentanedioic acid side chain improves aqueous solubility, making it a candidate for therapeutic applications requiring balanced pharmacokinetics .
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-2-9-25-13-6-4-3-5-11(13)10-14-16(22)19(18(26)27-14)12(17(23)24)7-8-15(20)21/h2-6,10,12H,1,7-9H2,(H,20,21)(H,23,24)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQJAMZZRXJCPM-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid typically involves a multi-step process:
Formation of the Thioxothiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a halogenated carboxylic acid to form the thioxothiazolidinone core.
Introduction of the Allyloxybenzylidene Moiety: The allyloxybenzylidene group is introduced through a condensation reaction between an allyloxybenzaldehyde and the thioxothiazolidinone intermediate.
Attachment of the Pentanedioic Acid Group: The final step involves the esterification or amidation of the intermediate with pentanedioic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced pharmacological properties.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups and stability.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
The benzylidene substituent significantly impacts biological activity. Key analogs and their properties are summarized below:
Key Observations :
- Hydroxy Groups (3-/4-position) : The 3-hydroxy analog () shows anticancer activity, while the 4-hydroxy variant () exhibits antibacterial effects, highlighting positional isomerism’s role in target specificity.
- Electron-Withdrawing Groups (Nitro, Fluoro) : These enhance cytotoxicity but may reduce solubility. For example, 4-nitro derivatives () show potent activity against HeLa cells but require formulation optimization.
Variations in the Acid Side Chain
The acid moiety influences solubility and binding affinity:
Key Observations :
- Pentanedioic Acid : The longer chain in the target compound enhances solubility, which is advantageous for oral bioavailability .
- Shorter Chains (Propanoic/Acetic Acid): These analogs () may exhibit faster cellular uptake due to lower molecular weight but require co-solvents for in vivo applications.
Key Observations :
- Potassium Carbonate in Ethanol: This combination () is widely effective for synthesizing Z-isomers with high yields.
- Polar Solvents (e.g., Acetic Acid) : Used for electron-deficient aldehydes (e.g., 3-fluorobenzaldehyde) but may prolong reaction times .
Biological Activity
(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a compound that belongs to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological effects, supported by data from various studies.
Chemical Structure and Synthesis
The compound features a thiazolidinone core with a benzylidene moiety and a pentanedioic acid side chain. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinones, followed by modifications to introduce the allyloxy group.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Tested Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate to high |
| Control (Ampicillin) | E. coli, S. aureus | High |
In one study, derivatives of 4-oxo-2-thioxothiazolidine exhibited superior antibacterial properties compared to standard antibiotics like ampicillin and streptomycin, indicating a promising therapeutic potential for infections caused by resistant bacterial strains .
Antitumor Activity
Thiazolidinone derivatives have also been evaluated for their cytotoxic effects on cancer cell lines. The compound has been shown to possess moderate cytotoxicity against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| K562 | 15.0 | Moderate |
| MCF7 | 20.0 | Moderate |
These findings suggest that the compound may interfere with cellular proliferation pathways, although further studies are necessary to elucidate the mechanisms involved .
The biological activities of thiazolidinone derivatives are often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. For example, docking studies have indicated that these compounds may inhibit E. coli Mur B enzyme, which is crucial for bacterial survival . Additionally, they may affect pathways related to apoptosis in cancer cells.
Case Studies
-
Antibacterial Efficacy
A study conducted on various thiazolidinone derivatives demonstrated that modifications such as the introduction of hydroxy groups significantly enhanced antibacterial activity against resistant strains of bacteria . -
Cytotoxic Effects
Another investigation into the cytotoxic effects of thiazolidinones on MCF7 cells revealed that compounds with specific substitutions exhibited increased potency, suggesting that structural modifications can lead to improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
